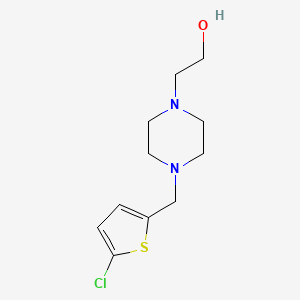
(6-t-Butoxypyridin-2-yl)magnesium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-tert-butoxypyridin-2-yl)magnesium chloride, 0.25 M in tetrahydrofuran (THF), is a specialized organomagnesium compound. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a pyridine ring substituted with a tert-butoxy group at the 6-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-tert-butoxypyridin-2-yl)magnesium chloride typically involves the reaction of 6-tert-butoxypyridine with magnesium in the presence of an alkyl halide, such as methyl chloride, in an anhydrous environment. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the Grignard reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture and oxygen to prevent the decomposition of the Grignard reagent. The product is then purified and standardized to a concentration of 0.25 M in THF.
化学反应分析
Types of Reactions
(6-tert-butoxypyridin-2-yl)magnesium chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, and halides. The reactions are typically carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The major products formed from these reactions are alcohols, substituted pyridines, and coupled organic molecules.
科学研究应用
Chemistry
In chemistry, (6-tert-butoxypyridin-2-yl)magnesium chloride is used in the synthesis of complex organic molecules. It is particularly valuable in the formation of carbon-carbon bonds, which is a fundamental step in the construction of various organic frameworks.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compound is used in the synthesis of intermediates for pharmaceuticals. It aids in the creation of molecules that can be further modified to produce active pharmaceutical ingredients.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and materials. Its ability to form carbon-carbon bonds makes it a crucial reagent in the synthesis of polymers, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of (6-tert-butoxypyridin-2-yl)magnesium chloride involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The tert-butoxy group at the 6-position of the pyridine ring provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions.
相似化合物的比较
Similar Compounds
Methylmagnesium chloride: Another Grignard reagent used for similar purposes but lacks the steric hindrance provided by the tert-butoxy group.
Phenylmagnesium bromide: Used in similar nucleophilic addition reactions but has different reactivity due to the phenyl group.
Uniqueness
The presence of the tert-butoxy group in (6-tert-butoxypyridin-2-yl)magnesium chloride makes it unique compared to other Grignard reagents. This group provides steric hindrance, which can enhance the selectivity of the compound in certain reactions, making it a valuable reagent in organic synthesis.
属性
分子式 |
C9H12ClMgNO |
|---|---|
分子量 |
209.95 g/mol |
IUPAC 名称 |
magnesium;6-[(2-methylpropan-2-yl)oxy]-2H-pyridin-2-ide;chloride |
InChI |
InChI=1S/C9H12NO.ClH.Mg/c1-9(2,3)11-8-6-4-5-7-10-8;;/h4-6H,1-3H3;1H;/q-1;;+2/p-1 |
InChI 键 |
QBWFUTUYUQVBIF-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)OC1=CC=C[C-]=N1.[Mg+2].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



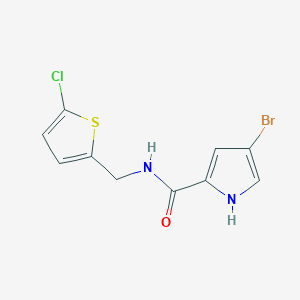
![2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B14902032.png)
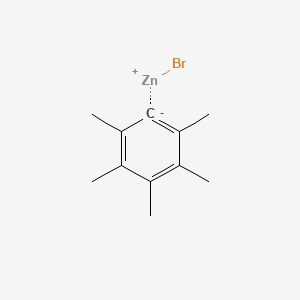
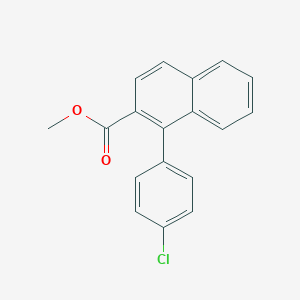
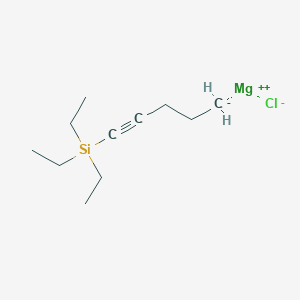
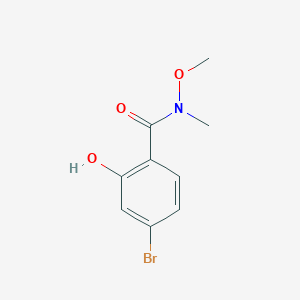
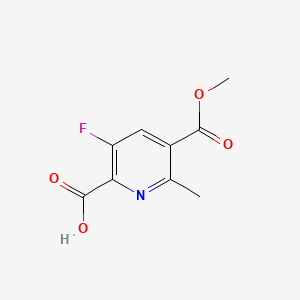
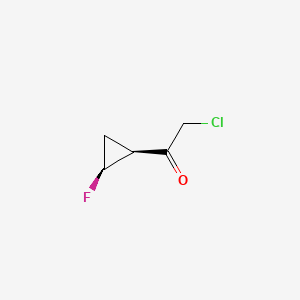
![(Z)-but-2-enedioic acid;7-[3-[4-[[1-(2-propoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B14902083.png)

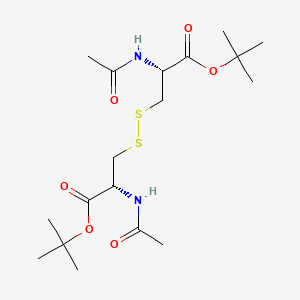
![1-(3-Cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-cyclopropylurea](/img/structure/B14902091.png)
